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Compound of Interest

Compound Name: AU-15330

Cat. No.: B15605905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of AU-15330 with

alternative therapies, supported by experimental data from independent studies. AU-15330 is a

first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the

SWI/SNF ATPase subunits SMARCA2 and SMARCA4, key components of a chromatin

remodeling complex implicated in cancer progression.

Executive Summary
AU-15330 has demonstrated significant anti-tumor efficacy in preclinical models of prostate

cancer, particularly in androgen receptor (AR)-positive and castration-resistant prostate cancer

(CRPC) settings. It operates by degrading SMARCA2 and SMARCA4, leading to chromatin

compaction and the downregulation of critical oncogenes such as AR, FOXA1, and MYC. In

xenograft models, AU-15330 has been shown to inhibit tumor growth and, in some cases,

induce tumor regression, both as a monotherapy and in combination with the androgen

receptor antagonist enzalutamide. This guide compares the performance of AU-15330 with

established and emerging therapies for prostate cancer, providing available quantitative data to

inform further research and development.

Data Presentation: Comparative Efficacy
The following tables summarize the anti-tumor activity of AU-15330 and its alternatives in

various cancer models.
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Table 1: In Vitro Anti-Tumor Activity of AU-15330 (IC50 values)

Cell Line Cancer Type IC50 (nM) Reference

VCaP Prostate Cancer < 100 [1][2]

LNCaP Prostate Cancer < 100 [1]

22RV1 Prostate Cancer < 100 [1]

C4-2B Prostate Cancer
Not explicitly stated,

but sensitive
[2]

PC-3 Prostate Cancer 100-400 [1]

DU145 Prostate Cancer 100-400 [1]

Normal/Non-

neoplastic Prostate

Cells

Normal Tissue > 1000 [1]

Table 2: In Vivo Anti-Tumor Activity of AU-15330 in Prostate Cancer Xenograft Models
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Xenograft
Model

Treatment
Dosage &
Schedule

Outcome Reference

VCaP AU-15330
30 mg/kg, i.p.,

daily

Potent tumor

growth

suppression

[2]

C4-2B AU-15330
60 mg/kg, i.v.,

3x/week

Potent inhibition

of tumor growth
[3]

C4-2B
AU-15330 +

Enzalutamide

60 mg/kg AU-

15330 (i.v.,

3x/week) + 10

mg/kg

Enzalutamide

(oral, 5x/week)

Synergistic and

potent anti-tumor

effect, with

regression in all

animals

[3]

22RV1 AU-15330
30 mg/kg and 60

mg/kg, i.p.

No discernible

anti-tumor effect
[2]

Table 3: Efficacy of Alternative Therapies in Prostate Cancer
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Therapy
Mechanism of
Action

Clinical Trial/Study Key Efficacy Data

Enzalutamide
Androgen Receptor

Antagonist
AFFIRM, PREVAIL

Median overall

survival benefit of 4.8

months vs. placebo in

post-chemotherapy

mCRPC (AFFIRM).[4]

Olaparib PARP Inhibitor PROfound

In patients with

BRCA1, BRCA2, or

ATM mutations,

median radiographic

progression-free

survival was 7.4

months vs. 3.6

months with

enzalutamide or

abiraterone.

Rucaparib PARP Inhibitor TRITON2, TRITON3

In patients with BRCA

mutations, objective

response rate was

44% (TRITON2).

Median radiographic

progression-free

survival was 11.2

months vs. 6.4

months with

physician's choice of

therapy (TRITON3).

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent

verification and further research.

Cell Viability Assay (MTT/MTS Assay)
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This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of AU-
15330.

Cell Seeding: Plate prostate cancer cells (e.g., VCaP, LNCaP, 22RV1) in 96-well plates at a

density of 5,000-10,000 cells per well and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of AU-15330 (e.g., ranging from 1

nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-

tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.

Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based

buffer) to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570

nm for MTT and 490 nm for MTS) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value by plotting a dose-response curve.

Western Blot for SMARCA2/4 Degradation
This protocol is for verifying the degradation of the target proteins SMARCA2 and SMARCA4.

Cell Lysis: Treat cells with AU-15330 at various concentrations and time points. Lyse the

cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against

SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Prostate Cancer Xenograft Study
This protocol outlines the general procedure for assessing the anti-tumor efficacy of AU-15330
in a xenograft model.

Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 1-2 x 10^6 VCaP or C4-

2B cells) mixed with Matrigel into the flank of male immunodeficient mice (e.g., NOD-SCID or

nude mice).

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

twice a week. The formula (Length x Width^2)/2 is commonly used.

Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the

mice into treatment and control groups.

Drug Administration: Administer AU-15330 (e.g., 30-60 mg/kg) via the desired route (e.g.,

intraperitoneal or intravenous injection) according to the specified schedule. The control

group receives a vehicle solution.

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for

weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

Mandatory Visualization
Signaling Pathway of AU-15330
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Caption: Mechanism of action of AU-15330 in cancer cells.

Experimental Workflow for In Vivo Efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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